![molecular formula C24H26N4O2 B7693685 4-ethoxy-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7693685.png)
4-ethoxy-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide
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Description
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]quinolines, a class of compounds to which the given compound belongs, has been extensively researched . The main methods of synthesis include Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis .Molecular Structure Analysis
1H-pyrazolo[3,4-b]quinolines are three-membered azaheterocyclic systems composed of a pyrazole and quinoline fragment . The parent structure can be modified with a number of substituents that greatly influence the physical, photophysical, and biological properties .Physical And Chemical Properties Analysis
The physical and chemical properties of 1H-pyrazolo[3,4-b]quinolines can vary greatly depending on their specific structure . Information about the physical and chemical properties of “4-ethoxy-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide” is not available in the sources I found.Scientific Research Applications
Anticancer Properties
Pyrazolo[3,4-b]quinolines have shown promise as potential anticancer agents. Researchers have investigated their effects on various cancer cell lines, including breast, lung, and colon cancer. The compound’s ability to inhibit specific kinases or interfere with cell cycle progression makes it an attractive candidate for further exploration in cancer therapy .
Anti-Inflammatory Activity
The anti-inflammatory properties of pyrazolo[3,4-b]quinolines have drawn attention. These compounds may modulate inflammatory pathways by targeting specific enzymes or receptors. Researchers have explored their potential in conditions such as rheumatoid arthritis and inflammatory bowel diseases .
Neuroprotective Effects
Pyrazolo[3,4-b]quinolines exhibit neuroprotective properties. Studies have investigated their impact on neuronal cell viability, oxidative stress, and neuroinflammation. These compounds could hold promise for neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Antimicrobial Activity
Researchers have evaluated the antimicrobial potential of pyrazolo[3,4-b]quinolines against bacteria, fungi, and parasites. Their ability to inhibit specific enzymes or disrupt microbial membranes makes them interesting candidates for novel antimicrobial agents .
Kinase Inhibitors
Certain pyrazolo[3,4-b]quinolines act as kinase inhibitors. They target specific kinases involved in cellular signaling pathways, making them valuable tools for drug discovery and personalized medicine .
Photophysical Properties
Apart from their biological applications, pyrazolo[3,4-b]quinolines exhibit interesting photophysical properties. Researchers have explored their fluorescence, absorption spectra, and quantum yields for potential use in imaging and sensing applications .
Other Applications
Additional areas of interest include their use as fluorescent probes, enzyme inhibitors, and potential ligands for metal complexes. These versatile compounds continue to inspire research across various scientific disciplines .
properties
IUPAC Name |
4-ethoxy-N-[7-methyl-1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2/c1-5-30-19-10-8-17(9-11-19)24(29)26-22-20-13-18-7-6-16(4)12-21(18)25-23(20)28(27-22)14-15(2)3/h6-13,15H,5,14H2,1-4H3,(H,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDKTDIBSMYIAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NN(C3=C2C=C4C=CC(=CC4=N3)C)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-[(3Z)-7-methyl-1-(2-methylpropyl)-1,2-dihydro-3H-pyrazolo[3,4-b]quinolin-3-ylidene]benzamide |
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